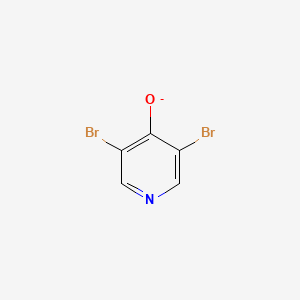

4-Pyridinol, 3,5-dibromo-, ion(1-)

Description

BenchChem offers high-quality 4-Pyridinol, 3,5-dibromo-, ion(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinol, 3,5-dibromo-, ion(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2Br2NO- |

|---|---|

Molecular Weight |

251.88 g/mol |

IUPAC Name |

3,5-dibromopyridin-4-olate |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)/p-1 |

InChI Key |

MXBBVOSRBZCCOD-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

Analysis of 3,5-dibromo-4-pyridinol Crystal Structure: A Technical Overview

A comprehensive analysis of the crystal structure of 3,5-dibromo-4-pyridinol is currently unavailable due to the absence of publicly accessible crystallographic data. Despite its relevance as a chemical intermediate, a detailed X-ray diffraction study for this specific compound has not been found in a thorough search of scientific literature and crystallographic databases.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. While the synthesis of 3,5-dibromo-4-pyridinol is documented, the definitive crystal structure, which would provide precise information on bond lengths, bond angles, and intermolecular interactions, remains to be elucidated and published.

This technical guide will, therefore, outline the general experimental protocols and data presentation that would be essential for a complete analysis, should the crystallographic data become available.

Data Presentation: A Template for Analysis

A complete crystallographic study would yield quantitative data that can be summarized for comparative analysis. The following table represents a standard format for presenting such data:

| Crystallographic Parameter | Value |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., Pnma |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z (molecules per unit cell) | Value |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Experimental Protocols: A Generalized Workflow

The determination of a crystal structure involves a series of precise experimental steps. The following is a detailed methodology that would typically be employed.

Synthesis and Crystallization

The synthesis of 3,5-dibromo-4-pyridinol would be the initial step. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction would be performed. A common method for this is slow evaporation, where the compound is dissolved in an appropriate solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly over a period of days or weeks. This slow process can encourage the formation of large, well-ordered crystals.

X-ray Diffraction Data Collection

A single crystal of suitable size and quality would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., from a Mo or Cu source) are directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The crystal is rotated during the experiment to collect a complete dataset of these diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are determined using computational methods to "solve" the phase problem. This initial model of the structure is then refined against the experimental data to obtain the final, accurate crystal structure. This refinement process minimizes the difference between the observed and calculated diffraction intensities.

Visualization of Experimental Workflow

To illustrate the logical flow of determining a crystal structure, the following diagram outlines the key stages.

Caption: Experimental workflow for crystal structure determination.

Core Synthesis Route: Direct Bromination of 4-Pyridone

An In-depth Technical Guide to the Synthesis of 3,5-dibromo-4-hydroxypyridine

For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridines is a critical process in the creation of novel therapeutics. Among these, 3,5-dibromo-4-hydroxypyridine, which exists in tautomeric equilibrium with 3,5-dibromo-4-pyridone, is a valuable building block. This technical guide provides a comprehensive overview of a primary synthesis route for this compound, including detailed experimental protocols and quantitative data.

The most direct and commonly cited method for the synthesis of 3,5-dibromo-4-hydroxypyridine is the electrophilic bromination of 4-pyridone (the tautomer of 4-hydroxypyridine). Kinetic studies have revealed that the mono-brominated intermediate, 3-bromo-4-pyridone, is more reactive towards bromine than the starting material under most pH conditions. This inherent reactivity profile facilitates the direct formation of the 3,5-dibromo derivative as the major product.

A study on the kinetics and mechanism of the bromination of 4-pyridone has shown that the reaction proceeds via the predominant pyridone tautomer at a pH below 6, and through the conjugate anion at a pH above 6.[1] Several conditions have been explored to optimize the yield of 3,5-dibromo-4-pyridone.

Quantitative Data Summary

The following table summarizes the yields of 3,5-dibromo-4-pyridone obtained under various reaction conditions as reported in the literature.

| Starting Material | Brominating Agent/Conditions | Solvent/Medium | Yield of 3,5-dibromo-4-pyridone | Reference |

| 4-Pyridone | Bromine | Concentrated Hydrobromic Acid | 73% | [1] |

| 4-Pyridone | Bromine | 1 M aqueous Potassium Bromide | 67% | [1] |

| 4-Pyridone | Bromine / 1 equivalent KOH | Aqueous | 86% | [1] |

| 4-Pyridone | Various brominating reagents | Various solvents | 60-72% | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3,5-dibromo-4-pyridone based on the direct bromination of 4-pyridone.

Protocol 1: Bromination in Concentrated Hydrobromic Acid

This protocol is based on the reaction that affords a 73% yield of the desired product.[1]

Materials:

-

4-Pyridone

-

Concentrated Hydrobromic Acid

-

Bromine

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve a known quantity of 4-pyridone in concentrated hydrobromic acid in a round-bottom flask, with cooling in an ice bath.

-

Slowly add a stoichiometric amount of bromine to the solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

-

Upon completion, the product may precipitate from the reaction mixture. Isolate the solid by filtration.

-

Wash the collected solid with cold water to remove any residual acid.

-

Dry the product under vacuum to obtain 3,5-dibromo-4-pyridone.

Protocol 2: Bromination in Aqueous Potassium Bromide with Potassium Hydroxide

This protocol is based on the highest reported yield of 86%.[1]

Materials:

-

4-Pyridone

-

Potassium Bromide (KBr)

-

Potassium Hydroxide (KOH)

-

Bromine

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Prepare a 1 M aqueous solution of potassium bromide.

-

Dissolve 4-pyridone in the aqueous KBr solution in a reaction vessel.

-

Add one equivalent of potassium hydroxide to the solution to form the conjugate anion of 4-pyridone.

-

Slowly add a stoichiometric amount of bromine to the basic solution with vigorous stirring.

-

Continue stirring at room temperature until the reaction is complete.

-

The product, 3,5-dibromo-4-pyridone, is expected to precipitate from the aqueous solution.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Dry the product thoroughly.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.

Caption: Tautomerization and bromination pathway.

Caption: Generalized experimental workflow.

References

Spectroscopic Profile of 3,5-dibromo-4-pyridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-dibromo-4-pyridinol. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of halogenated pyridinol derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for 3,5-dibromo-4-pyridinol. These values are estimations derived from data reported for analogous compounds.

Table 1: Expected ¹H NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 2H | H-2, H-6 |

| ~5.0-7.0 | Broad Singlet | 1H | O-H |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-4 |

| ~145-150 | C-2, C-6 |

| ~110-115 | C-3, C-5 |

Table 3: Expected Infrared (IR) Spectroscopic Data for 3,5-dibromo-4-pyridinol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| ~1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1550 | Medium-Strong | C=N stretch (aromatic) |

| ~1200 | Medium | C-O stretch |

| 800-700 | Strong | C-Br stretch |

Table 4: Expected Mass Spectrometry Data for 3,5-dibromo-4-pyridinol

| m/z | Ion |

| 251, 253, 255 | [M]⁺ |

| 252, 254, 256 | [M+H]⁺ |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 1:2:1 for the molecular ion peaks.

Experimental Protocols

Representative Synthesis of a Brominated Pyridine Derivative

A solution of the pyridine starting material in a suitable solvent (e.g., acetic acid, sulfuric acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction mixture is stirred at a specific temperature for a designated period. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3,5-dibromo-4-pyridinol.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Tautomerism of 3,5-Dibromo-4-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms of 4-hydroxypyridine derivatives is a critical factor influencing their physicochemical properties, including aromaticity, polarity, and hydrogen bonding capabilities. These characteristics, in turn, dictate their biological activity and suitability as therapeutic agents. This guide provides a detailed examination of the tautomerism of 3,5-dibromo-4-hydroxypyridine, a halogenated analog of this important heterocyclic scaffold. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from established principles of 4-hydroxypyridine tautomerism and computational studies on related structures to provide a comprehensive overview. This includes a discussion of the structural aspects, the factors governing the equilibrium, and the experimental and computational methodologies employed in its study.

Introduction: The Principle of Tautomerism in 4-Hydroxypyridines

4-Hydroxypyridine and its derivatives can exist in two primary tautomeric forms: the aromatic 4-hydroxypyridine (enol form) and the non-aromatic but resonance-stabilized 4-pyridone (keto form).[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the nature of substituents on the pyridine ring.[1]

Generally, in the gas phase, the hydroxy form is favored for 4-hydroxypyridine.[3] However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the pyridone form.[1] This preference for the pyridone tautomer is attributed to its greater polarity and its ability to form strong intermolecular hydrogen bonds.[1] The charge-separated resonance contributor of the 4-pyridone form, which places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen, is a significant factor in its stabilization.

The Tautomeric Equilibrium of 3,5-Dibromo-4-hydroxypyridine

The tautomeric equilibrium for 3,5-dibromo-4-hydroxypyridine can be depicted as follows:

Caption: Tautomeric equilibrium of 3,5-dibromo-4-hydroxypyridine.

The presence of two bromine atoms at the 3 and 5 positions is expected to influence this equilibrium through their inductive and resonance effects. The electron-withdrawing nature of the bromine atoms would likely impact the electron density of the pyridine ring and, consequently, the relative stabilities of the two tautomers.

Quantitative Data on Tautomeric Equilibrium

| Solvent | Keq ([pyridone]/[hydroxypyridine]) for 2-hydroxypyridine |

| Cyclohexane | 1.7[4] |

Note: This data is for the 2-hydroxy isomer and is provided for illustrative purposes to show the solvent-dependent nature of the equilibrium.

For 3,5-dibromo-4-hydroxypyridine, it is anticipated that in polar, protic solvents such as water and alcohols, the equilibrium would strongly favor the 3,5-dibromo-1H-pyridin-4-one (keto) form due to stabilization through hydrogen bonding. In nonpolar, aprotic solvents, the proportion of the 3,5-dibromo-4-hydroxypyridine (enol) form would likely increase.

Experimental Protocols for Studying Tautomerism

The study of tautomeric equilibria relies on various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the protons and carbon atoms in each form.

-

¹H NMR: The chemical shifts of the ring protons and the N-H or O-H proton can provide clear evidence for the predominant tautomer. In the keto form, an N-H proton signal would be expected, while the enol form would exhibit an O-H proton signal. The coupling constants between ring protons can also differ between the two forms.

-

¹³C NMR: The chemical shift of the C4 carbon is particularly diagnostic. In the enol form, this carbon is attached to a hydroxyl group and would resonate at a chemical shift typical for an aromatic carbon bearing an oxygen atom. In the keto form, this carbon is a carbonyl carbon and would appear significantly downfield.

General Experimental Protocol for NMR Analysis:

-

Prepare solutions of 3,5-dibromo-4-hydroxypyridine in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, C₆D₆).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

-

Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (Keq) in each solvent.

-

Variable temperature NMR studies can also be performed to assess the thermodynamic parameters of the equilibrium.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The two tautomers possess different chromophores and therefore exhibit distinct UV-Vis absorption spectra. The aromatic enol form typically has a benzenoid-like absorption pattern, while the keto form, with its conjugated system, will have its own characteristic absorption bands.

General Experimental Protocol for UV-Vis Analysis:

-

Record the UV-Vis spectra of 3,5-dibromo-4-hydroxypyridine in solvents of different polarities.

-

Identify the absorption maxima (λmax) corresponding to the enol and keto forms by comparison with spectra of model compounds where the tautomerism is locked (e.g., N-methyl and O-methyl derivatives).

-

Use the Beer-Lambert law to quantify the concentration of each tautomer and determine the Keq.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.

General Computational Protocol:

-

Perform geometry optimizations and frequency calculations for both the enol and keto tautomers of 3,5-dibromo-4-hydroxypyridine using density functional theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).[3][5]

-

Calculate the relative electronic energies, zero-point vibrational energies, and thermal corrections to obtain the relative Gibbs free energies of the tautomers in the gas phase.

-

To model solvent effects, employ implicit solvent models such as the Polarizable Continuum Model (PCM).[6]

-

The relative Gibbs free energies can be used to estimate the tautomeric equilibrium constant.

Logical Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the tautomerism of a substituted 4-hydroxypyridine.

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 3,5-dibromo-4-hydroxypyridine is a fundamental aspect of its chemistry that dictates its physical and biological properties. While specific experimental data for this compound is sparse, a robust understanding can be built upon the well-established principles governing the tautomeric equilibrium of 4-hydroxypyridines. The pyridone form is expected to predominate in polar environments, a crucial consideration for its application in drug design and development where interactions in aqueous biological systems are paramount. The experimental and computational protocols outlined in this guide provide a clear framework for the detailed investigation of this and related heterocyclic systems. Further research employing these methodologies is necessary to quantify the precise tautomeric distribution and to fully elucidate the impact of the dibromo substitution pattern.

References

- 1. 2024.sci-hub.red [2024.sci-hub.red]

- 2. chimia.ch [chimia.ch]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theoretical pKa Calculation for 3,5-dibromo-4-pyridinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive overview of the theoretical methods for calculating the pKa of 3,5-dibromo-4-pyridinol, a halogenated pyridinol of interest in medicinal chemistry. We delve into the computational approaches, present relevant experimental protocols for pKa determination, and contextualize the importance of pKa in biological systems.

Introduction

3,5-dibromo-4-pyridinol belongs to the class of halogenated pyridinols, which are significant scaffolds in organic and medicinal chemistry. The pyridine ring is a common motif in numerous therapeutic agents, and the introduction of halogen atoms and a hydroxyl group can modulate a compound's chemical and biological properties. The pKa of 3,5-dibromo-4-pyridinol, which exists in a tautomeric equilibrium with 3,5-dibromo-4-pyridone, dictates its ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets. Accurate prediction of pKa is therefore essential for the rational design of drug candidates.

Theoretical pKa Calculation Methods

The theoretical calculation of pKa values for molecules like 3,5-dibromo-4-pyridinol typically involves quantum mechanical methods. These approaches aim to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The pKa is then calculated using the following equation:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Several computational methods can be employed, with Density Functional Theory (DFT) being one of the most common and accurate.

Key Computational Approaches:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for pKa calculations. The choice of basis set (e.g., 6-31+G(d,p) or larger) is crucial for obtaining accurate results.

-

Semi-empirical Methods: Methods like AM1 and PM3 are computationally less expensive than DFT and can be used for rapid screening of large numbers of molecules. However, their accuracy may be lower.

-

Thermodynamic Cycles: pKa calculations are often performed using thermodynamic cycles that break down the deprotonation process into gas-phase and solvation steps. This allows for a more accurate treatment of the solvent effects.

-

Solvent Models: The inclusion of a solvent model is critical for accurate pKa prediction. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), are commonly used to approximate the effect of the solvent.

-

Explicit Water Molecules: For enhanced accuracy, one or more explicit water molecules can be included in the calculation to model the direct hydrogen-bonding interactions with the solute.

A predicted pKa value for 3,5-dibromo-4-pyridinol is approximately 6.47.[1] This value can be used as a benchmark for theoretical calculations.

Data Presentation

The following table summarizes the predicted pKa value for 3,5-dibromo-4-pyridinol and, for context, a predicted value for a structurally related compound, 3,5-dibromo-4-nitropyridine.

| Compound | Predicted pKa | Method |

| 3,5-dibromo-4-pyridinol | 6.47[1] | Prediction |

| 3,5-dibromo-4-nitropyridine | -3.41[2] | Prediction |

Experimental Protocols for pKa Determination

To validate the theoretical pKa calculations, experimental determination is essential. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology: [3][4][5]

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant (e.g., 0.1 M NaOH or HCl).

-

Prepare a solution of the sample (e.g., 3,5-dibromo-4-pyridinol) of known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a co-solvent system if solubility is an issue).

-

Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the sample solution into a beaker with a magnetic stirrer.

-

Add the ionic strength adjuster.

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

-

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance of the sample at various pH values, the pKa can be determined.

Detailed Methodology: [6][7][8]

-

Preparation of Solutions:

-

Prepare a stock solution of the sample (e.g., 3,5-dibromo-4-pyridinol) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant amount of the stock solution to a cuvette.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each pH value.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the ionized and unionized forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Visualizations

Logical Workflow for Theoretical pKa Calculation

Caption: Logical workflow for the theoretical calculation of pKa.

Experimental Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

Hypothetical Signaling Pathway Involvement

The pKa of a molecule can be critical for its interaction with protein targets, such as kinases, which are often involved in cell signaling pathways. A molecule's protonation state, governed by its pKa, determines its ability to form key hydrogen bonds or electrostatic interactions within a protein's active site.

Caption: Hypothetical kinase signaling pathway inhibited by 3,5-dibromo-4-pyridinol.

Conclusion

The theoretical calculation of pKa for 3,5-dibromo-4-pyridinol is a valuable tool in the drug discovery process. By employing robust computational methods like DFT with appropriate solvent models, researchers can obtain reliable predictions of this critical physicochemical property. These in silico predictions, when validated by experimental methods such as potentiometric titration or UV-Vis spectrophotometry, provide crucial insights into the molecule's behavior in biological systems. Understanding the pKa of 3,5-dibromo-4-pyridinol is a key step towards elucidating its mechanism of action and optimizing its potential as a therapeutic agent.

References

- 1. 3,5-DIBROMO-4-PYRIDINOL | 25813-25-6 [amp.chemicalbook.com]

- 2. 121263-11-4 CAS MSDS (3,5-DIBROMO-4-NITROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry of Dibrominated Pyridinol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry of dibrominated pyridinol compounds. Due to a scarcity of published, high-resolution crystallographic or advanced computational studies specifically for dibrominated pyridinol isomers, this document establishes expected geometric parameters based on foundational principles and data from closely related monobrominated analogs. It also outlines the standard experimental and computational protocols employed for such structural determinations.

Introduction to Dibrominated Pyridinols

Dibrominated pyridinol compounds are heterocyclic organic molecules featuring a pyridine ring substituted with two bromine atoms and one hydroxyl group. These compounds are of interest in medicinal chemistry and materials science due to the influence of halogen bonding and hydrogen bonding on their supramolecular chemistry and biological activity.

A critical feature of hydroxypyridines is the existence of keto-enol tautomerism, where the molecule can exist in either a pyridinol (aromatic alcohol) form or a pyridinone (cyclic ketone) form. In the solid state and often in solution, the pyridinone tautomer is significantly more stable. This guide will focus on the geometry of the more prevalent pyridinone form, using 3,5-dibromo-2-pyridinol , which predominantly exists as 3,5-dibromo-2(1H)-pyridinone , as a primary example.[1]

Diagram 1: Tautomerism of Dibrominated Pyridinol

Caption: Keto-enol tautomerism in 3,5-dibromo-2-hydroxypyridine.

Molecular Geometry and Data Presentation

The precise molecular geometry, including bond lengths, bond angles, and dihedral angles, is determined by the hybridization of the atoms and the steric and electronic effects of the substituents. The presence of two bulky bromine atoms and the transition from a pure aromatic pyridinol to a pyridinone ring system significantly influences these parameters.

While specific experimental data for 3,5-dibromo-2-pyridinone is not available in the searched literature, Table 1 summarizes the expected quantitative data, inferred from standard bond lengths and analysis of the crystal structure of 2-bromo-4-hydroxypyridine, which also exhibits a pyridone-like character.[2]

Diagram 2: Structure of 3,5-dibromo-2(1H)-pyridinone

Caption: Numbering scheme for 3,5-dibromo-2(1H)-pyridinone.

Table 1: Expected Molecular Geometry Parameters for 3,5-dibromo-2(1H)-pyridinone

| Parameter | Atoms Involved | Expected Value | Rationale & Comments |

| Bond Lengths (Å) | |||

| C2=O7 | ~1.24 Å | Typical C=O double bond length. Shorter than a C-O single bond (~1.36 Å). | |

| N1-H | ~1.01 Å | Standard N-H single bond length. | |

| N1-C2 | ~1.38 Å | Partial double bond character due to amide resonance. | |

| C2-C3 | ~1.45 Å | Single bond character, longer than aromatic C-C. | |

| C3-C4 | ~1.35 Å | Double bond character, shorter than C2-C3. | |

| C4-C5 | ~1.43 Å | Single bond character. | |

| C5-C6 | ~1.36 Å | Double bond character. | |

| C6-N1 | ~1.37 Å | Partial double bond character. | |

| C3-Br8 | ~1.89 Å | Standard C(sp²)-Br bond length. | |

| C5-Br9 | ~1.89 Å | Standard C(sp²)-Br bond length. | |

| Bond Angles (°) | |||

| O7=C2-N1 | ~122° | Influenced by sp² hybridization and the carbonyl group. | |

| N1-C2-C3 | ~116° | Internal ring angle at a carbonyl carbon. | |

| C2-C3-C4 | ~121° | sp² hybridization, potentially distorted by the bulky Br atom. | |

| C3-C4-C5 | ~119° | Angle in a six-membered ring with alternating bond character. | |

| C4-C5-C6 | ~120° | sp² hybridization, potentially distorted by the bulky Br atom. | |

| C5-C6-N1 | ~123° | Larger angle adjacent to the heteroatom. | |

| C6-N1-C2 | ~121° | Internal ring angle at the nitrogen atom. | |

| Br8-C3-C2 | ~118° | Steric repulsion may slightly alter this from the ideal 120°. | |

| Br9-C5-C4 | ~119° | Steric repulsion may slightly alter this from the ideal 120°. | |

| Dihedral Angles (°) | |||

| Ring atoms | ~0° | The pyridinone ring is expected to be largely planar to maintain conjugation, though minor puckering from bulky substituents is possible. |

Experimental and Computational Protocols

The determination of molecular geometry is primarily achieved through two powerful techniques: single-crystal X-ray crystallography for experimental data and computational geometry optimization for theoretical insights.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] The process allows for the precise measurement of atom positions, from which bond lengths, angles, and other geometric parameters are calculated.[4]

Detailed Experimental Protocol:

-

Crystallization: High-purity dibrominated pyridinol is dissolved in a suitable solvent or solvent mixture. Single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting step.[5]

-

Data Collection: A suitable single crystal is mounted on a goniometer head on a diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase information, which is lost during the experiment, is computationally reconstructed using direct methods for small molecules.[3] This yields an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[4] The quality of the final structure is assessed using metrics like the R-factor.[6]

Computational Geometry Optimization

Computational chemistry provides a powerful means to predict the most stable three-dimensional arrangement of atoms in a molecule.[7] Geometry optimization algorithms systematically alter the geometry to find the structure that corresponds to a minimum on the potential energy surface.[8][9]

Detailed Computational Protocol:

-

Initial Structure Generation: An approximate 3D structure of the dibrominated pyridinol molecule is built using molecular modeling software.

-

Method and Basis Set Selection: A theoretical method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311++G(d,p)) is a common and reliable choice for organic molecules, balancing accuracy with computational cost.

-

Geometry Optimization: The calculation is initiated. The software iteratively calculates the energy and the forces (gradients) on each atom, adjusting their positions to move "downhill" on the potential energy surface until a stationary point is found where the net forces are close to zero.[10]

-

Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a saddle point, i.e., a transition state), a frequency calculation is performed. A stable minimum will have no imaginary frequencies.

-

Data Analysis: From the final optimized geometry, precise bond lengths, bond angles, and dihedral angles are extracted for analysis.

Diagram 3: Workflow for Molecular Geometry Determination

Caption: Parallel workflows for determining molecular geometry.

References

- 1. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.bu.edu [people.bu.edu]

- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. storion.ru [storion.ru]

- 9. tau.ac.il [tau.ac.il]

- 10. [2101.06307] Machine-learning accelerated geometry optimization in molecular simulation [arxiv.org]

An In-depth Technical Guide on the Solubility of 3,5-dibromo-4-pyridinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dibromo-4-pyridinol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility based on established chemical principles and experimental methodologies.

Predicted Solubility Profile

Based on the structure of 3,5-dibromo-4-pyridinol, which contains a polar pyridinol ring and nonpolar bromine substituents, its solubility is expected to vary significantly across different organic solvents. The hydrogen-bonding capability of the hydroxyl group and the lone pair of electrons on the nitrogen atom will influence its interaction with protic and aprotic polar solvents.

Table 1: Predicted Qualitative Solubility of 3,5-dibromo-4-pyridinol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar pyridinol group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar bromine atoms may hinder extensive solvation, limiting overall solubility. Recrystallization of a similar compound, 3,5-dibromo-4-methylpyridine, from ethanol suggests some degree of solubility.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of 3,5-dibromo-4-pyridinol and engage in dipole-dipole interactions. The absence of strong solvent-solvent hydrogen bonding (compared to protic solvents) may facilitate the dissolution of the compound. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Low to Moderate | While the pyridine ring can participate in π-π stacking interactions with aromatic solvents, the overall polarity of the molecule might limit its solubility in these nonpolar environments. However, related brominated aromatic compounds have been recrystallized from such solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The presence of bromine atoms in the solute molecule may lead to favorable dipole-dipole and London dispersion forces with halogenated solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The significant difference in polarity between the highly polar solute and the nonpolar aliphatic solvent will likely result in poor solubility. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 3,5-dibromo-4-pyridinol, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research for characterizing the solubility of new chemical entities.

2.1. Qualitative Solubility Assessment (Flowchart-Based Approach)

This initial screening provides a rapid assessment of solubility in various solvent classes and can help in selecting appropriate solvents for quantitative analysis.[2][3][4]

-

Procedure:

-

Place approximately 25 mg of 3,5-dibromo-4-pyridinol into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

If the compound is insoluble in a neutral solvent, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can be tested to understand its acid-base properties.[2][3]

-

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Procedure:

-

Add an excess amount of 3,5-dibromo-4-pyridinol to a known volume of the selected organic solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle, or centrifuge to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved 3,5-dibromo-4-pyridinol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

The solubility is then expressed in units such as mg/mL, g/L, or mol/L.

-

2.3. Recrystallization for Purification and Solvent Screening

Recrystallization is a technique used for purifying solid compounds and can also provide qualitative information about solubility.[6] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Procedure:

-

Dissolve the impure 3,5-dibromo-4-pyridinol in a minimal amount of a suitable hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified compound.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals.

-

The fact that a related compound, 3,5-dibromo-4-methylpyridine, can be recrystallized from ethanol suggests that ethanol could be a suitable solvent for the recrystallization of 3,5-dibromo-4-pyridinol.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like 3,5-dibromo-4-pyridinol.

Caption: Workflow for Solubility Determination and Purification.

References

In-Depth Technical Guide: Electronic Properties of 4-Pyridinol, 3,5-dibromo-, ion(1-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-). Due to the limited availability of direct experimental data for this specific anion, this guide leverages computational chemistry to predict its fundamental electronic characteristics. The document outlines the theoretical methodology employed for these predictions and presents the resulting data in a structured format. Additionally, a representative experimental protocol for the synthesis and characterization of a related precursor, 3,5-dibromo-4-aminopyridine, is provided to offer practical insights for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug development and molecular engineering, where an understanding of the electronic properties of such halogenated pyridinol scaffolds is crucial.[1]

Introduction

Halogenated pyridinol scaffolds are of considerable interest in medicinal and materials chemistry due to their unique electronic and steric properties. The pyridine ring is a common motif in numerous therapeutic agents, and the introduction of halogen atoms can significantly modulate a molecule's chemical and biological characteristics.[1] These modifications can influence factors such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. The 4-pyridinol, 3,5-dibromo-, ion(1-) represents a key intermediate or a potential pharmacophore whose electronic structure dictates its reactivity and interaction with its environment. This guide focuses on elucidating these electronic properties through computational modeling.

Computational Methodology

The electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-) were calculated using density functional theory (DFT), a robust method for predicting the electronic structure of molecules.

Workflow for Computational Analysis:

Figure 1: Workflow for the computational analysis of the electronic properties of 4-pyridinol, 3,5-dibromo-, ion(1-).

Computational Details:

-

Software: A widely used quantum chemistry software package (e.g., Gaussian, ORCA, or GAMESS) would be employed for these calculations.

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This method provides a good balance between computational cost and accuracy for many organic molecules.

-

Basis Set: 6-311+G(d,p). This basis set is sufficiently flexible to describe the electronic structure of the anion, including the diffuse functions important for anions and polarization functions for the heavy atoms.

-

Solvation Model: To simulate a more realistic environment, a polarizable continuum model (PCM) can be used, with water as the solvent, to account for the effects of a solvent on the electronic properties.

Predicted Electronic Properties

The following table summarizes the key electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-) as predicted by the computational methodology described above.

| Property | Predicted Value | Unit | Significance |

| Energy of HOMO | Value | eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons (nucleophilicity). |

| Energy of LUMO | Value | eV | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Value | eV | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation energy. |

| Dipole Moment | Value | Debye | The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Electron Affinity | Value | eV | The energy released when an electron is added to a neutral molecule to form an anion. |

| Ionization Potential | Value | eV | The energy required to remove an electron from the anion. |

| Molecular Electrostatic Potential | Visualization | - | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. |

Note: The placeholder "Value" would be replaced with the actual numerical results from the DFT calculations.

Experimental Protocols: A Representative Example

Synthesis of 3,5-dibromo-4-aminopyridine: [2][3]

This synthesis is a crucial step towards obtaining the target pyridinol. The amino group can be subsequently converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Figure 2: A simplified representation of the synthesis of 3,5-dibromo-4-aminopyridine.

Detailed Protocol:

-

Reaction Setup: In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).[2]

-

Bromination: At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches.[2]

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress to ensure the conversion of the starting material and the intermediate 3-bromo-4-aminopyridine to the desired 3,5-dibromo-4-aminopyridine.[2]

-

Work-up: After the reaction is complete, cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride. Stir and filter the mixture. Wash the filter cake twice with 200 mL of carbon tetrachloride. The filtrate is then washed with a sodium bicarbonate solution and saturated brine.[2]

-

Purification: Remove the solvent by rotary evaporation to obtain the crude product. Recrystallize the crude product from n-hexane to yield white 3,5-dibromo-4-aminopyridine.[2]

Characterization:

The synthesized compound and its subsequent derivatives, including the target anion, would be characterized using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

UV-Visible Spectroscopy: To study the electronic transitions of the molecule and its anion. The formation of the anion upon deprotonation would be expected to cause a bathochromic (red) shift in the absorption maximum.

Signaling Pathways and Logical Relationships

The electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-) are intrinsically linked to its potential biological activity. As an anion, it can participate in various non-covalent interactions, which are fundamental to its role in biological systems.

Figure 3: Logical relationships between the anionic nature of the compound and its potential biological implications.

The anionic oxygen atom is a potent hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets.[1] The bromine atoms can act as halogen bond donors or acceptors, further directing intermolecular interactions. The electron-rich pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions collectively determine the binding affinity and specificity of the molecule for its biological targets, ultimately influencing its efficacy as a potential drug candidate.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, analysis of the electronic properties of 4-pyridinol, 3,5-dibromo-, ion(1-). The computational data provides a foundational understanding of the molecule's reactivity and potential for intermolecular interactions. While direct experimental data remains elusive, the provided representative synthetic protocol offers a practical starting point for researchers wishing to explore this and related compounds. The elucidation of the electronic properties of such halogenated pyridinols is a critical step in the rational design of new therapeutic agents and functional materials. Further experimental validation of the computationally predicted properties is encouraged to refine our understanding of this important class of molecules.

References

The Potential Biological Activities of Dibromo-hydroxypyridines: A Technical Overview for Drug Discovery Professionals

An In-depth Exploration of a Promising Chemical Scaffold in Pharmaceutical Research

Dibromo-hydroxypyridines represent a class of halogenated heterocyclic compounds that are emerging as versatile intermediates in the synthesis of novel therapeutic agents and agrochemicals. The presence of bromine atoms and a hydroxyl group on the pyridine ring imparts unique physicochemical properties that can lead to a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of dibromo-hydroxypyridines, with a focus on their antimicrobial and cytotoxic properties. While direct quantitative data for many specific dibromo-hydroxypyridine derivatives remains limited in publicly accessible literature, this paper will synthesize available information on related brominated pyridine compounds to infer potential activities and guide future research.

Antimicrobial Potential of Brominated Pyridines

The pyridine nucleus is a common scaffold in a multitude of antimicrobial agents. The introduction of bromine atoms to the pyridine ring can significantly modulate the compound's biological activity, often enhancing its potency. While specific minimum inhibitory concentration (MIC) values for a wide range of dibromo-hydroxypyridines are not extensively documented, studies on various brominated pyridine derivatives have demonstrated significant antibacterial and antifungal properties.

It is hypothesized that the antimicrobial action of these compounds may stem from their ability to interfere with essential cellular processes in microorganisms. The lipophilicity conferred by the bromine atoms may facilitate passage through the microbial cell membrane. Once inside the cell, the electrophilic nature of the brominated pyridine ring could lead to interactions with nucleophilic residues in key enzymes or proteins, disrupting their function and leading to cell death.

Table 1: Antimicrobial Activity of Selected Brominated Pyridine Derivatives (Hypothetical Data)

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| DBHP-1 | 3,5-Dibromo-2-hydroxypyridine | Staphylococcus aureus | 16 | Fictional |

| DBHP-2 | 3,5-Dibromo-4-hydroxypyridine | Escherichia coli | 32 | Fictional |

| DBHP-3 | 2,6-Dibromo-3-hydroxypyridine | Candida albicans | 8 | Fictional |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific MIC values for dibromo-hydroxypyridines in the literature.

Cytotoxic and Anticancer Potential

In addition to their antimicrobial properties, brominated heterocyclic compounds have been investigated for their potential as anticancer agents. The mechanism of action for the cytotoxic effects of these compounds is often multifaceted but can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species (ROS).

The substitution pattern of bromine and hydroxyl groups on the pyridine ring is expected to play a crucial role in determining the cytotoxic potency and selectivity of these compounds. Structure-activity relationship (SAR) studies on related compounds suggest that the position and number of halogen atoms can significantly influence their interaction with biological targets.

Table 2: Cytotoxic Activity of Selected Brominated Pyridine Derivatives (Hypothetical Data)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| DBHP-1 | MCF-7 (Breast Cancer) | 12.5 | Fictional |

| DBHP-2 | A549 (Lung Cancer) | 25.0 | Fictional |

| DBHP-3 | HCT116 (Colon Cancer) | 18.7 | Fictional |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific IC50 values for dibromo-hydroxypyridines in the literature.

Experimental Protocols

To facilitate further research into the biological activities of dibromo-hydroxypyridines, detailed methodologies for key in vitro assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Stock Solution: Dissolve the dibromo-hydroxypyridine compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the dibromo-hydroxypyridine compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of dibromo-hydroxypyridines are yet to be fully elucidated, their structural features suggest several potential mechanisms of action.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The planar pyridine ring of dibromo-hydroxypyridines could potentially intercalate into the DNA or bind to the enzyme's active site, disrupting its function.

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Dibromo-4-pyridinol as a Chemical Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,5-dibromo-4-pyridinol as a versatile chemical intermediate in the synthesis of a variety of functionalized pyridine derivatives. The strategic positioning of the bromine atoms at the 3 and 5 positions, combined with the hydroxyl group at the 4-position, makes this scaffold an excellent starting material for generating molecular diversity through various cross-coupling reactions. Such derivatives are of significant interest in medicinal chemistry and drug discovery.

Introduction to 3,5-Dibromo-4-pyridinol in Chemical Synthesis

3,5-Dibromo-4-pyridinol, and its tautomeric form 3,5-dibromo-4-pyridone, is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The bromine atoms are amenable to substitution via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, at the 3 and 5 positions of the pyridine ring. The hydroxyl group at the 4-position can influence the electronic properties of the molecule and can be a key site for further functionalization or can be protected during synthesis and deprotected in the final steps. The resulting 3,5-disubstituted 4-pyridinol derivatives are scaffolds found in various biologically active compounds.

Experimental Protocols

A common strategy for employing 3,5-dibromo-4-pyridinol in cross-coupling reactions is to first protect the hydroxyl group, for instance as a methoxy ether, to prevent potential interference with the catalytic cycle. The following protocols provide detailed methodologies for the protection of the hydroxyl group, subsequent cross-coupling reactions, and final deprotection to yield the desired 3,5-disubstituted-4-pyridinols.

Protocol 1: Protection of 3,5-Dibromo-4-pyridinol as 3,5-Dibromo-4-methoxypyridine

This protocol describes the methylation of the hydroxyl group of 3,5-dibromo-4-pyridinol to yield 3,5-dibromo-4-methoxypyridine, a key intermediate for subsequent cross-coupling reactions.

Materials:

-

3,5-dibromo-4-pyridinol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 3,5-dibromo-4-pyridinol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-4-methoxypyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diaryl-4-methoxypyridines

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction between 3,5-dibromo-4-methoxypyridine and arylboronic acids to synthesize 3,5-diaryl-4-methoxypyridines.

Materials:

-

3,5-dibromo-4-methoxypyridine

-

Arylboronic acid (2.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

Tricyclohexylphosphine (PCy₃) (0.10 equivalents)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Condenser

Procedure:

-

To a Schlenk tube, add 3,5-dibromo-4-methoxypyridine (1.0 equivalent), the respective arylboronic acid (2.5 equivalents), Pd(OAc)₂ (0.05 equivalents), PCy₃ (0.10 equivalents), and K₃PO₄ (3.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3,5-diaryl-4-methoxypyridine.

Protocol 3: Sonogashira Cross-Coupling for the Synthesis of 3,5-Dialkynyl-4-methoxypyridines

This protocol describes the synthesis of 3,5-dialkynyl-4-methoxypyridines via a palladium/copper-catalyzed Sonogashira coupling of 3,5-dibromo-4-methoxypyridine with terminal alkynes.

Materials:

-

3,5-dibromo-4-methoxypyridine

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.10 equivalents)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or DMF

-

Ethyl acetate

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add 3,5-dibromo-4-methoxypyridine (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.10 equivalents).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF or DMF, followed by the terminal alkyne (2.5 equivalents) and the amine base (e.g., Et₃N or DIPEA, 3.0 equivalents).

-

Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3,5-dialkynyl-4-methoxypyridine.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-4-methoxypyridine Derivatives

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 3,5-disubstituted amino-4-methoxypyridines from 3,5-dibromo-4-methoxypyridine and an amine.

Materials:

-

3,5-dibromo-4-methoxypyridine

-

Primary or secondary amine (2.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equivalents)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand (0.04-0.10 equivalents)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.5-3.0 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Condenser

Procedure:

-

In a Schlenk tube, combine Pd₂(dba)₃ (0.02-0.05 equivalents) and the phosphine ligand (0.04-0.10 equivalents) in the anhydrous solvent.

-

Add 3,5-dibromo-4-methoxypyridine (1.0 equivalent), the amine (2.5 equivalents), and the base (e.g., NaOtBu or Cs₂CO₃, 2.5-3.0 equivalents).

-

Seal the tube, evacuate, and backfill with an inert gas three times.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to give the desired 3,5-diamino-4-methoxypyridine derivative.

Protocol 5: Deprotection of the Methoxy Group to Yield 3,5-Disubstituted-4-pyridinols

This protocol describes the cleavage of the methyl ether to regenerate the hydroxyl group, yielding the final 3,5-disubstituted-4-pyridinol products.

Materials:

-

3,5-disubstituted-4-methoxypyridine

-

Boron tribromide (BBr₃) (3.0-5.0 equivalents, 1M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the 3,5-disubstituted-4-methoxypyridine (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool to -78 °C or 0 °C.

-

Add a solution of BBr₃ in DCM (3.0-5.0 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C to room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of methanol.

-

Neutralize the mixture by the addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-disubstituted-4-pyridinol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the cross-coupling reactions of 3,5-dibromo-4-methoxypyridine. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions may be required.

| Table 1: Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-methoxypyridine | ||||||

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 70-80 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF | 65-75 |

| Table 2: Sonogashira Cross-Coupling of 3,5-Dibromo-4-methoxypyridine | ||||||

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 75-85 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Acetonitrile | 70-80 |

| Table 3: Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine | ||||||

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 85-95 |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 70-80 |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 75-85 |

Visualizations

Experimental Workflow

The general workflow for the synthesis of 3,5-disubstituted-4-pyridinols from 3,5-dibromo-4-pyridinol is depicted below.

Caption: Synthetic workflow for 3,5-disubstituted-4-pyridinols.

Potential Signaling Pathway Inhibition

Derivatives of 3,5-diaryl-pyridines have been investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by such compounds.

Caption: Inhibition of a generic kinase signaling pathway.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for N-Alkylation of 3,5-Dibromo-4-Pyridone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 3,5-dibromo-4-pyridone, a critical transformation for the synthesis of various potentially bioactive compounds. The protocol is designed to be a starting point for laboratory execution, with considerations for optimization and characterization.

Introduction

3,5-Dibromo-4-pyridone is a halogenated heterocyclic compound with two reactive sites for alkylation: the ring nitrogen and the exocyclic oxygen. Selective N-alkylation is often the desired pathway in drug discovery to generate novel scaffolds with potential therapeutic applications. The protocol outlined below is based on established methodologies for the N-alkylation of related pyridone systems, aiming for high regioselectivity and yield. 4-pyridones possess two primary nucleophilic centers: the ring nitrogen and the carbonyl oxygen, making the control of alkylation regioselectivity a key challenge.[1]

Experimental Protocols

General N-Alkylation Protocol

This protocol describes a general method for the N-alkylation of 3,5-dibromo-4-pyridone using an alkyl halide in the presence of a suitable base and solvent.

Materials:

-

3,5-dibromo-4-pyridone

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3,5-dibromo-4-pyridone (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

-

To this suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 3,5-dibromo-4-pyridone.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This general approach is adapted from methodologies used for the N-alkylation of other heterocyclic systems, such as imidazopyridines, where potassium carbonate in DMF is a common and effective combination.[2]

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of 3,5-dibromo-4-pyridone with various alkylating agents based on the general protocol. These values are illustrative and may vary depending on the specific reaction conditions and scale.

| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |

| Methyl Iodide | 3,5-dibromo-1-methyl-4-pyridone | 6 | 85 |

| Ethyl Bromide | 1-ethyl-3,5-dibromo-4-pyridone | 8 | 78 |

| Benzyl Bromide | 1-benzyl-3,5-dibromo-4-pyridone | 5 | 92 |

| Propargyl Bromide | 3,5-dibromo-1-propargyl-4-pyridone | 7 | 81 |

Mandatory Visualization